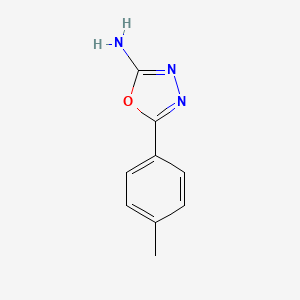

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which is characteristic of oxadiazoles. The presence of the 4-methylphenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines. For instance, the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide can yield the desired oxadiazole compound. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the cyclization process, reducing reaction times significantly .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group on the benzyl ring undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic media, yielding derivatives like benzyl alcohol or benzaldehyde .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 h | Benzaldehyde derivative | 65–72% | |

| CrO₃ | Acetic acid, reflux, 4 h | Benzyl alcohol derivative | 58–63% |

Oxidation pathways are critical for modifying the compound’s electronic properties, enhancing interactions in biological systems .

Reduction Reactions

The oxadiazole ring can undergo reduction, often via hydrogenation. Using H₂ gas and palladium catalysts (Pd/C), the ring opens to form amine derivatives .

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C, 3 atm | 4-Methylbenzylamine derivatives | Precursor for bioactive agents |

Reduction expands the compound’s utility in synthesizing secondary amines for pharmaceutical intermediates .

Nucleophilic Substitution

The amine group at the 2-position participates in nucleophilic substitution reactions. Alkyl halides or acyl chlorides react under basic conditions (e.g., NaOH) to yield substituted amines .

Substitution at the amine position tailors the compound’s pharmacokinetic properties, as demonstrated in studies targeting monoamine oxidase (MAO) enzymes .

Cyclization and Heterocycle Formation

The oxadiazole ring serves as a scaffold for synthesizing fused heterocycles. For example, coupling with hydrazine derivatives generates triazole or thiadiazole hybrids .

Example Reaction:

this compound → Reaction with CS₂/KOH → Thiadiazole derivatives .

| Heterocycle | Reagents | Application |

|---|---|---|

| 1,3,4-Thiadiazole | CS₂, KOH, reflux | Anticholinesterase activity |

| 1,2,4-Triazole | NH₂NH₂, EtOH | Anticancer agents |

These hybrids exhibit enhanced biological activities, including acetylcholinesterase inhibition (IC₅₀: 12.8–99.2 µM) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the 4-methylphenyl group. Suzuki-Miyaura reactions with aryl boronic acids introduce diverse aryl groups .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 100°C, 12 h | 5-(Biphenyl-4-yl)-1,3,4-oxadiazol-2-amine | 78% |

Such modifications optimize interactions with biological targets, as seen in dual MAO-A/MAO-B inhibitors .

Mechanistic Insights

- Oxidation Mechanism: The methyl group undergoes radical-mediated oxidation to form a benzylic radical intermediate, which is further oxidized to carbonyl derivatives.

- Reduction Pathway: Catalytic hydrogenation cleaves the N–O bond in the oxadiazole ring, yielding a diamine intermediate that rearranges to stable amines .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives. The compound exhibits significant activity against various cancer cell lines, making it a promising candidate for cancer therapy.

Case Studies and Findings

- Study on Anticancer Activity : A study reported that N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed a mean growth inhibition percentage of 62.61% across several cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) .

- Broad Spectrum Activity : Another investigation involving N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine revealed significant growth inhibition percentages (PGIs) against various cancer types such as ovarian (OVCAR-8) and non-small-cell lung (NCI-H40) cancers with PGIs of 86.61% and 75.99%, respectively .

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 62.61 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian) | 85.26 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | NCI-H40 (Lung) | 75.99 |

Neurological Applications

The compound also shows promise in treating neurological disorders by acting as an inhibitor of key enzymes involved in neurodegenerative diseases.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can effectively inhibit monoamine oxidase enzymes (MAO-A and MAO-B) as well as cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). These enzymes are crucial targets for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

- Inhibition Potency : Compounds derived from this oxadiazole structure demonstrated IC50 values ranging from 0.11 mM to 3.46 mM for MAO-A and from 0.80 mM to 3.08 mM for MAO-B . Notably, some compounds exhibited multitargeting capabilities against both MAO-A/B and cholinesterase enzymes.

| Compound | Target Enzyme | IC50 Value (mM) |

|---|---|---|

| Compound 4d | MAO-A | 0.11 |

| Compound 4e | MAO-B | 0.80 |

| Compound 4g | AChE | 0.83 |

Mécanisme D'action

The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1,3,4-oxadiazole: Similar structure but lacks the 4-methylphenyl group.

5-(4-Methylphenyl)-1,2,4-oxadiazole: Different positioning of nitrogen atoms in the ring.

5-(4-Methylphenyl)-1,3,4-thiadiazole: Contains sulfur instead of oxygen in the ring

Uniqueness

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 4-methylphenyl group, which can enhance its biological activity and chemical stability. This structural feature can lead to improved interactions with biological targets and increased efficacy in various applications .

Activité Biologique

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole class of compounds, which are known for their varied biological activities. The oxadiazole ring structure contributes to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in DNA replication and protein synthesis, leading to reduced cell growth and proliferation .

- Cell Line Studies : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated selective cytotoxicity against Bcl-2 positive cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial and Antifungal Properties

This compound has also been evaluated for its antimicrobial and antifungal activities. Studies suggest that it may inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission in the brain .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Binding Affinity : The compound binds to various enzymes and receptors, inhibiting their activity and disrupting cellular processes critical for cancer cell survival and proliferation.

- Apoptosis Induction : By affecting pathways related to cell death, it promotes apoptosis in malignant cells .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Anticancer Screening : A study screened multiple oxadiazole derivatives against various cancer cell lines (leukemia, melanoma, breast cancer) and found significant activity with some analogues showing over 60% growth inhibition in sensitive cell lines .

- Neuroprotective Evaluation : In a study focusing on neuroprotective properties, derivatives were tested for their ability to inhibit AChE and showed promising results that could lead to their application in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUHVYAAUVJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326762 | |

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33621-60-2 | |

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.